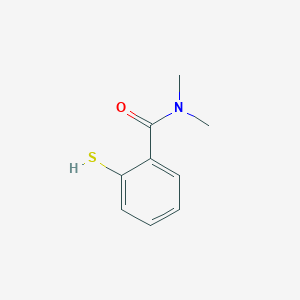

n,n-dimethyl-2-sulfanylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n,n-dimethyl-2-sulfanylbenzamide: is an organic compound with the molecular formula C9H11NOS 2-mercapto-N,N-dimethylbenzamide . This compound is characterized by the presence of a mercapto group (-SH) attached to the ortho position of a benzamide structure. It is primarily used for research and development purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of n,n-dimethyl-2-sulfanylbenzamide typically involves the reaction of o-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a mercapto group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: n,n-dimethyl-2-sulfanylbenzamide can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like or .

Reduction: The compound can be reduced to form corresponding using reducing agents such as .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: o-Mercapto-N,N-dimethylbenzenesulfonic acid.

Reduction: Corresponding thiolates.

Substitution: Varied products depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfanylbenzamide derivatives, including n,n-dimethyl-2-sulfanylbenzamide. These compounds have shown effectiveness against HIV by disrupting zinc coordination in the viral protein NCp7, which is crucial for viral replication. Specifically, a prodrug strategy has been developed to enhance the stability and bioavailability of these compounds, making them suitable candidates for further drug development against HIV infections. The prodrug nipamovir, derived from this class of compounds, demonstrated promising pharmacokinetic profiles and antiviral activity both in vitro and in vivo across various species .

1.2 Antileishmanial Activity

Compounds related to this compound have also been evaluated for their antileishmanial activity. Research indicates that these compounds can penetrate the outer membrane of Leishmania parasites, showing potential as therapeutic agents against leishmaniasis . The effectiveness of these compounds against different forms of the parasite underscores their significance in developing new treatments.

Analytical Chemistry Applications

2.1 Chromatographic Techniques

This compound is utilized in various chromatographic applications, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques. The method involves a mobile phase composed of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This analytical approach is essential for isolating impurities and conducting pharmacokinetic studies.

| Application | Method | Details |

|---|---|---|

| HPLC Analysis | Reverse-phase HPLC | Mobile phase: acetonitrile/water/phosphoric acid; scalable for preparative separation |

| Pharmacokinetics | LC/MS/MS | Used to evaluate blood stability and metabolite formation in various species |

Case Studies and Research Findings

3.1 Prodrug Development

The development of nipamovir from this compound illustrates a significant advancement in antiviral therapy. The prodrug was designed to improve blood stability and oral bioavailability while maintaining antiviral efficacy. Studies showed that nipamovir could be cleaved by glutathione in vivo, releasing the active thiol form that exhibits anti-HIV activity . The detailed metabolic pathways were studied using LC/MS/MS techniques, revealing complex interactions between the prodrug and various biological systems.

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. These studies indicate that while some derivatives exhibit mild irritation or toxicity at high doses, they generally show a favorable safety profile when used within established limits . Such findings are crucial for considering these compounds for therapeutic use.

Mécanisme D'action

The mechanism of action of n,n-dimethyl-2-sulfanylbenzamide involves its ability to form covalent bonds with target molecules. The mercapto group (-SH) can react with electrophilic centers in proteins or other molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

- o-Hydroxy-N,N-dimethylbenzamide

- o-Amino-N,N-dimethylbenzamide

- o-Methylthio-N,N-dimethylbenzamide

Comparison:

- o-Hydroxy-N,N-dimethylbenzamide: Contains a hydroxyl group (-OH) instead of a mercapto group. It forms stronger hydrogen bonds compared to the mercapto derivative.

- o-Amino-N,N-dimethylbenzamide: Contains an amino group (-NH2) which can participate in hydrogen bonding and nucleophilic substitution reactions.

- o-Methylthio-N,N-dimethylbenzamide: Contains a methylthio group (-SCH3) which is less reactive compared to the mercapto group .

Uniqueness: n,n-dimethyl-2-sulfanylbenzamide is unique due to its mercapto group , which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring covalent modification of target molecules .

Propriétés

Numéro CAS |

20877-02-5 |

|---|---|

Formule moléculaire |

C9H11NOS |

Poids moléculaire |

181.26 g/mol |

Nom IUPAC |

N,N-dimethyl-2-sulfanylbenzamide |

InChI |

InChI=1S/C9H11NOS/c1-10(2)9(11)7-5-3-4-6-8(7)12/h3-6,12H,1-2H3 |

Clé InChI |

FXRWSGAWEVMMJW-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=CC=C1S |

SMILES canonique |

CN(C)C(=O)C1=CC=CC=C1S |

Key on ui other cas no. |

20877-02-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.